3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide
Description
This compound belongs to the triazoloquinazolin family, characterized by a fused heterocyclic core (triazolo[4,3-a]quinazolin-5-one) and a propanamide side chain substituted with a sulfanyl-linked carbamoylmethyl group. Structural confirmation of such compounds typically relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as demonstrated in analogous triazoloquinazoline derivatives .
Properties
IUPAC Name |
3-[1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)12-13-29-22(33)18-6-4-5-7-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-8-10-17(34-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBJEEHVRLKTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a tool in biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering the activity of certain pathways, or interacting with DNA or RNA. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares its triazoloquinazolin core with several derivatives, differing primarily in substituents:
- 3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide (): Key Difference: The 3-methylphenyl group replaces the 4-methoxyphenyl moiety.
- 3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide ():
Table 1: Structural and Physicochemical Comparison
Spectral and Analytical Comparisons
NMR Spectroscopy :
Analogous triazoloquinazoline derivatives exhibit distinct ¹H- and ¹³C-NMR shifts depending on substituents. For example, the 4-methoxyphenyl group in the target compound would show characteristic aromatic proton signals near δ 6.8–7.4 ppm and a methoxy singlet at δ ~3.8 ppm, whereas the benzyl group in ’s compound would display additional signals for the benzyl protons (δ ~4.5–5.0 ppm) .Mass Spectrometry :
Molecular networking using MS/MS fragmentation (e.g., cosine scores >0.8) would cluster these compounds due to shared fragmentation patterns from the triazoloquinazolin core. However, differences in substituents (e.g., methoxy vs. benzyl) would generate unique fragment ions, enabling differentiation .
Bioactivity and Computational Insights
Bioactivity Clustering :
Compounds with similar triazoloquinazolin scaffolds are likely to share bioactivity profiles, such as enzyme inhibition or anticancer activity, as structural similarity often correlates with functional overlap . For instance, pyrazoline derivatives () and sulfonamide-linked compounds () show carbonic anhydrase inhibition, suggesting that the target compound may also interact with similar enzymatic targets.- Docking and Affinity Predictions: Molecular docking studies on analogous compounds () indicate that even minor structural changes (e.g., methoxy to methyl substitution) can significantly alter binding affinities. For example, the 4-methoxyphenyl group may form hydrogen bonds with polar residues in a binding pocket, whereas hydrophobic interactions dominate for the 3-methylphenyl variant .
Biological Activity
The compound 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a hybrid molecule that incorporates a triazole and quinazoline framework. This structural combination has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Triazole ring : Known for its pharmacological versatility.
- Quinazoline moiety : Exhibits significant biological activity against various targets.
- Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological receptors.
Antimicrobial Activity
Research indicates that compounds containing the triazole and quinazoline moieties exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of electron-donating groups like methoxy enhances the activity against these pathogens .
Anticancer Activity
Recent studies have explored the anticancer potential of triazole-containing compounds:
- A study demonstrated that triazole derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range .
- The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- In animal models, triazole derivatives have been reported to decrease levels of pro-inflammatory cytokines .
- This effect is attributed to the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group on phenyl ring | Increases lipophilicity and enhances receptor binding |
| Triazole ring | Essential for antimicrobial and anticancer activities |
| Alkyl chain length | Modulates bioavailability and cellular uptake |
Case Studies
- Antimicrobial Study : A series of triazole derivatives were tested against E. coli and S. aureus, showing that compounds with longer alkyl chains exhibited reduced activity due to decreased solubility .
- Anticancer Evaluation : In vitro assays using breast cancer cell lines revealed that compounds similar to our target showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
